![molecular formula C15H9N3O2 B12620291 Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves several steps. One common method includes the use of transition-metal-free strategies for the preparation of pyrrolo derivatives . Another approach involves the cross-coupling reaction, which is advantageous due to the deprotection of the formamide protecting group during workup . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .
Scientific Research Applications
It has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), making it a promising candidate for cancer therapy . In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it has applications in materials science due to its unique structural properties, which can be exploited in the development of new materials .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt these processes, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can be compared with other similar compounds such as 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid . While both compounds belong to the same class of phenylpyridines, the presence of different substituents can significantly affect their biological activities and applications. The unique cyano group in benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- contributes to its distinct properties and makes it a valuable compound for specific research applications .
Properties
Molecular Formula |
C15H9N3O2 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H9N3O2/c16-8-11-9-18(14-13(11)2-1-7-17-14)12-5-3-10(4-6-12)15(19)20/h1-7,9H,(H,19,20) |
InChI Key |
DSDPEJBAIYRHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
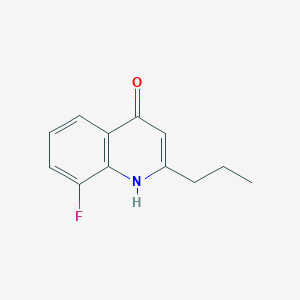



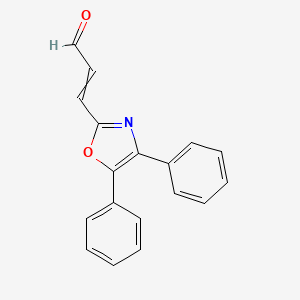
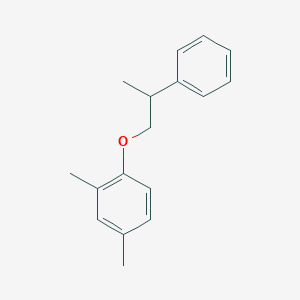
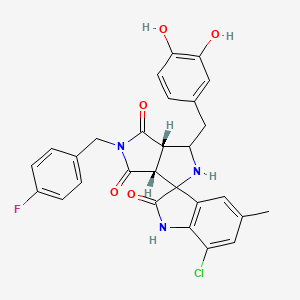
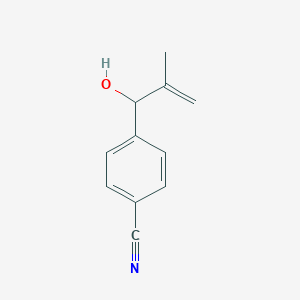

![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
